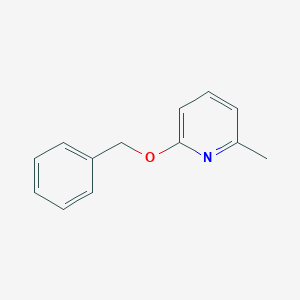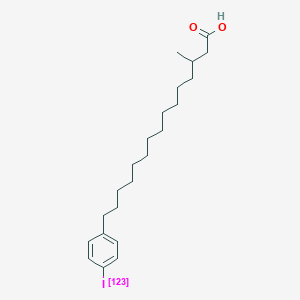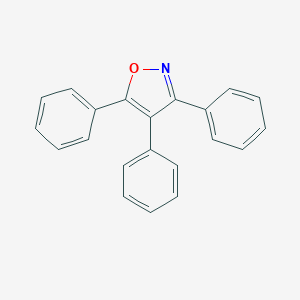
苯甲酰苯酮肟
概述
描述
Benzophenone oxime is an organic compound with the molecular formula C₁₃H₁₁NO. It is derived from benzophenone and is characterized by the presence of an oxime functional group. This compound is notable for its role in various chemical reactions, particularly the Beckmann rearrangement, which converts oximes into amides.
科学研究应用
Benzophenone oxime has a wide range of applications in scientific research:
作用机制
Target of Action
Benzophenone oxime primarily targets the Phospholipase A2 (PLA2) enzyme . The PLA2 enzyme plays a crucial role in the metabolism of phospholipids, which are essential components of cell membranes. By inhibiting this enzyme, benzophenone oxime can affect various cellular processes.
Mode of Action
The mode of action of benzophenone oxime involves a chemical reaction known as the Beckmann rearrangement . This reaction converts oximes, such as benzophenone oxime, into their corresponding amides . The reaction is typically achieved by converting the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . This rearrangement allows the insertion of the nitrogen atom from the C=N bond into the carbon chain, forming a C-N bond .
Biochemical Pathways
The Beckmann rearrangement of benzophenone oxime affects the biochemical pathways involving oximes and their corresponding amides . These pathways are crucial for various biological processes, including the synthesis of nitriles, nitro compounds, nitrones, amines, and azaheterocycles . By altering these pathways, benzophenone oxime can have significant downstream effects.
Pharmacokinetics
The beckmann rearrangement, which is central to its mode of action, typically requires a strongly acidic medium and high temperatures . These conditions could potentially affect the bioavailability of benzophenone oxime.
生化分析
Biochemical Properties
Benzophenone Oxime is used as a substrate in the Beckmann rearrangement, a reaction that is important for the synthesis of amide compounds . This reaction involves the interaction of Benzophenone Oxime with catalysts such as PPA . The nature of these interactions is complex and involves changes in the molecular structure of Benzophenone Oxime .
Cellular Effects
The cellular effects of Benzophenone Oxime are not well-studied. Given its role in the synthesis of amide compounds, it may influence cellular processes that involve these compounds. Amides are found in many biomolecules and have diverse roles in cell function, including in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Benzophenone Oxime’s action is primarily through its role in the Beckmann rearrangement . This reaction involves the transformation of Benzophenone Oxime into an amide compound, a process that can involve binding interactions with catalysts, changes in the structure of Benzophenone Oxime, and potentially, changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzophenone Oxime can change over time. For example, the yield of the Beckmann rearrangement reaction involving Benzophenone Oxime can vary depending on the reaction conditions, such as the temperature and the type of catalyst used .
Metabolic Pathways
Benzophenone Oxime is involved in the Beckmann rearrangement, a reaction that is part of the metabolic pathway for the synthesis of amide compounds . This reaction can involve interactions with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: Benzophenone oxime can be synthesized through the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium. Here is a general synthetic route:
- Dissolve benzophenone and hydroxylamine hydrochloride in ethanol.
- Add sodium carbonate to the mixture.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the precipitated benzophenone oxime and recrystallize from ethanol to obtain pure product .
Industrial Production Methods: In industrial settings, benzophenone oxime is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions: Benzophenone oxime undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This is the most notable reaction, where benzophenone oxime is converted to N-phenyl benzamide in the presence of acid catalysts such as sulfuric acid or phosphorus pentachloride.
Oxidation and Reduction: Benzophenone oxime can be oxidized to form benzophenone nitrile or reduced to form benzophenone hydrazone.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, hydrochloric acid, and acetic anhydride are commonly used in the Beckmann rearrangement.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products:
N-Phenyl Benzamide: Formed through Beckmann rearrangement.
Benzophenone Nitrile: Formed through oxidation.
Benzophenone Hydrazone: Formed through reduction.
相似化合物的比较
- Acetophenone oxime
- Cyclohexanone oxime
- Butanone oxime
属性
IUPAC Name |
N-benzhydrylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZBFWKVMKMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060355 | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-66-3 | |
| Record name | Benzophenone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLJ8C37DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benzophenone oxime has the molecular formula C13H11NO and a molecular weight of 197.23 g/mol.
A: Benzophenone oxime has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy [, , , , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, ], and mass spectrometry (MS) [, , , , , , ]. These techniques provide information about the functional groups, structure, and fragmentation patterns of the molecule.
A: Studies show that benzophenone oxime can undergo various transformations depending on the conditions. It exhibits thermal instability, decomposing at high temperatures in a gas chromatograph []. In the solid state at room temperature, it has a lifetime of approximately 600 hours and isomerizes to benzanilide [].
A: Benzophenone oxime derivatives have been incorporated into polymer matrices like poly(glycidyl methacrylate) (PGMA) to induce cross-linking upon heating []. Additionally, its solubility in polyethylene glycol has been investigated for potential applications in blocked isocyanate systems [].
A: Benzophenone oxime, in conjunction with triphenylphosphine and diethyl azodiformate, facilitates the O-acylation of alcohols with carboxylic acids under mild conditions, followed by a spontaneous Beckmann rearrangement to yield NN-diacyl aromatic amines [].
A: Yes, computational techniques, particularly 3D-QSAR and molecular docking, have been used to analyze the structure-activity relationship of benzophenone oxime ether derivatives possessing tertiary amine groups, aiming to design analogues with enhanced herbicidal activity []. Molecular modeling using the semi-empirical ZINDO method was employed to assess the potential of technetium-99m labeled benzophenone oxime derivatives for brain imaging [].
A: In a study focusing on the synthesis and evaluation of benzophenone oximes derivatized with sydnone as secretory phospholipase A2 (PLA2) inhibitors, the substituent on the aroyl ring of the benzophenone oxime scaffold significantly influenced the inhibitory activity against PLA2 enzymes. Notably, hydrophobic and aromatic substituents enhanced the inhibition, while the absence of such substituents resulted in diminished activity [].
A: While the provided research doesn't explicitly detail formulation strategies for benzophenone oxime, it's worth noting that its incorporation into polymer matrices like PGMA [] and its reported solubility in polyethylene glycol [] suggest potential avenues for modifying its stability and solubility for specific applications. Further research focusing on formulating benzophenone oxime and its derivatives into suitable delivery systems could enhance its practical utility.
A: Researchers have employed a range of analytical techniques to investigate benzophenone oxime and its metabolites. These include liquid chromatography coupled with mass spectrometry (LC/MS) using electrospray ionization (ESI) [], gas chromatography coupled with mass spectrometry (GC/MS) utilizing electron impact ionization (EI) [], high-performance liquid chromatography with diode-array detection (HPLC/DAD) [], and thin-layer chromatography (TLC) []. These methods enable the identification, separation, and quantification of benzophenone oxime and its derivatives in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)











![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)
